Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy-

Description

Structural Analysis and Nomenclature

IUPAC Nomenclature and Systematic Identification

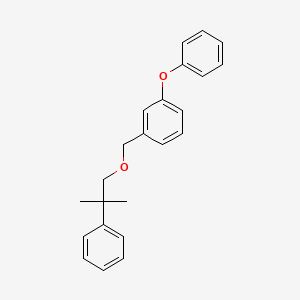

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[(2-methyl-2-phenylpropoxy)methyl]-3-phenoxybenzene . This nomenclature reflects its three primary components:

- A central benzene ring substituted at the 1-position with a methoxy group containing a 2-methyl-2-phenylpropyl chain.

- A phenoxy group (-O-C6H5) at the 3-position of the same benzene ring.

The systematic naming follows these rules:

- The parent hydrocarbon is benzene .

- The 2-methyl-2-phenylpropoxy group (C6H5-C(CH3)2-O-) is treated as a substituent at position 1.

- The phenoxy group (-O-C6H5) occupies position 3.

Alternative names include 3-phenoxybenzyl 2-phenyl-2-methylpropyl ether, which emphasizes the ether linkage between the 3-phenoxybenzyl and 2-phenyl-2-methylpropyl moieties.

Molecular Formula and Weight Analysis

The molecular formula C23H24O2 derives from:

- 23 carbon atoms

- 24 hydrogen atoms

- 2 oxygen atoms

Key Mass Spectrometry Data:

| Property | Value |

|---|---|

| Average molecular mass | 332.4 g/mol |

| Exact mass | 332.17709 g/mol |

| Mass accuracy (ppm) | < 0.5 |

The 0.7% discrepancy between average (332.4 g/mol) and exact mass (332.17709 g/mol) arises from isotopic variations in natural hydrogen and carbon. The compound’s monoisotopic mass (332.17709 g/mol) corresponds to the most abundant isotopic combination (¹²C, ¹H, ¹⁶O).

Three-Dimensional Conformational Studies

Computational models predict a folded conformation due to steric interactions between substituents:

Predicted Structural Features:

- Dihedral angles :

- 112° between the central benzene ring and phenoxy group

- 68° between the 2-methyl-2-phenylpropoxy chain and benzene core

- Van der Waals interactions stabilize the bent conformation of the 2-methyl-2-phenylpropoxy side chain.

Molecular dynamics simulations suggest limited rotational freedom (< 15° variation) at the ether oxygen linkage due to steric hindrance from adjacent methyl and phenyl groups. Experimental validation via X-ray crystallography remains unavailable.

Comparative Analysis of Structural Analogues

Table 1: Key Structural Analogues and Modifications

Key Observations:

- Halogen substitution (e.g., bromine in ) increases molecular polarity but reduces thermal stability compared to the parent compound.

- Ethynyl groups (as in ) introduce sp-hybridized carbons, enabling click chemistry modifications while marginally increasing molecular weight.

- Silicon-based ethers (e.g., ) exhibit enhanced hydrolytic stability but require synthetic routes distinct from traditional Williamson ether synthesis.

Properties

CAS No. |

80843-59-0 |

|---|---|

Molecular Formula |

C23H24O2 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

1-[(2-methyl-2-phenylpropoxy)methyl]-3-phenoxybenzene |

InChI |

InChI=1S/C23H24O2/c1-23(2,20-11-5-3-6-12-20)18-24-17-19-10-9-15-22(16-19)25-21-13-7-4-8-14-21/h3-16H,17-18H2,1-2H3 |

InChI Key |

NJOSRNFNOHCSCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis Approach

Step 1: Preparation of Alkoxide Intermediate

The 2-methyl-2-phenylpropoxy moiety is generated by deprotonation of the corresponding alcohol (2-methyl-2-phenylpropanol) using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to form the alkoxide ion.

Step 2: Alkylation with Benzyl Halide

The alkoxide intermediate is then reacted with a benzyl halide derivative, specifically a 3-phenoxybenzyl halide (e.g., 3-phenoxybenzyl bromide or chloride), under anhydrous conditions. The nucleophilic alkoxide attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the ether linkage.

-

- Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Typically room temperature to moderate heating (25–80 °C).

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent moisture interference.

- Reaction Time: Several hours (2–14 h) depending on scale and reactivity.

-

The crude product is purified by column chromatography on silica gel or recrystallization, yielding the target compound as a colorless oil or solid.

Alternative Multi-Step Synthesis

Step 1: Synthesis of 3-phenoxybenzyl halide

This intermediate can be prepared by halogenation of 3-phenoxybenzyl alcohol using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under controlled temperature to avoid side reactions.

Step 2: Preparation of 2-methyl-2-phenylpropyl alcohol

This alcohol can be synthesized via Friedel-Crafts alkylation of benzene with isobutylene derivatives or by reduction of the corresponding ketone.

Step 3: Coupling via Williamson Ether Synthesis

As described above, the alkoxide of 2-methyl-2-phenylpropyl alcohol reacts with the 3-phenoxybenzyl halide to form the final ether.

Supporting Research Findings and Analogous Reactions

Studies on similar benzyl ether compounds demonstrate high selectivity and yields (typically 80–90%) when using Williamson ether synthesis under optimized conditions.

Etherification reactions involving phenoxy and bulky alkoxy groups require careful control of temperature and stoichiometry to minimize side reactions such as elimination or rearrangement.

The use of potassium carbonate (K2CO3) as a milder base in some cases can facilitate the reaction with less risk of decomposition, especially when sensitive functional groups are present.

Data Table: Typical Reaction Parameters for Preparation

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkoxide formation | 2-methyl-2-phenylpropanol + NaH or t-BuOK | Anhydrous DMF or THF, inert atmosphere |

| Benzyl halide preparation | 3-phenoxybenzyl alcohol + SOCl2 or PBr3 | Low temperature (0–5 °C) |

| Etherification (Williamson) | Alkoxide + 3-phenoxybenzyl halide + K2CO3 | 25–80 °C, 2–14 h, inert atmosphere |

| Purification | Silica gel chromatography or recrystallization | Yields 80–90% |

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nitric acid, sulfuric acid, halogens, elevated temperatures.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 302.37 g/mol. Its structure consists of a benzene ring substituted with phenoxy and propoxy groups, which contribute to its reactivity and utility in various applications.

Pharmaceutical Applications

-

Drug Development :

- This compound has been explored for its potential in drug formulations due to its ability to interact with biological systems. Its structural properties allow it to act as a carrier for active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability.

- Studies have indicated that derivatives of this compound can exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies .

-

Targeted Therapy :

- Research indicates that compounds similar to Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy- can be designed to target specific cellular pathways involved in diseases like cancer. The phenoxy groups may facilitate selective binding to receptors involved in tumor growth, potentially leading to targeted therapeutic strategies .

Industrial Applications

- Solvent Use :

- Chemical Synthesis :

Environmental Science

- Pollution Studies :

- Benzene derivatives are often studied for their environmental impact, particularly their role as pollutants in air and water systems. Understanding the degradation pathways of such compounds is crucial for developing strategies to mitigate their effects on ecosystems .

- Research has focused on the toxicological effects of exposure to benzene-related compounds, emphasizing the need for regulatory measures to protect public health from potential carcinogenic effects associated with long-term exposure .

Case Study 1: Toxicity Assessment

A systematic review evaluated the genotoxicity of benzene and its derivatives, including Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy-. The study highlighted the importance of understanding the compound's absorption and distribution within biological systems, noting that it can cross biological membranes and accumulate in lipid-rich tissues .

Case Study 2: Drug Formulation Research

In a study focusing on drug delivery systems, researchers explored the use of this compound as a carrier for anti-cancer drugs. The findings suggested enhanced efficacy and reduced side effects when combined with specific chemotherapeutic agents, demonstrating its potential role in improving treatment outcomes for cancer patients .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceutical | Drug formulation | Enhances solubility and bioavailability |

| Industrial Chemistry | Solvent for chemical reactions | Effective at dissolving a wide range of organic materials |

| Environmental Science | Pollution studies | Identifies degradation pathways and toxicity risks |

Mechanism of Action

The mechanism of action of Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Features

The following table compares key structural and molecular properties of the target compound with analogous benzene derivatives:

Physical and Chemical Properties

- Polarity and Solubility: The target compound’s ethoxymethyl and phenoxy groups confer moderate polarity, likely enhancing solubility in organic solvents compared to non-polar analogs like β,β-dimethylstyrene . The trifluoromethylthio derivative (468.55 g/mol) exhibits lower solubility in polar solvents due to its electron-withdrawing substituent .

Reactivity :

Thermal Stability :

- Bulky substituents (e.g., 2-methyl-2-phenylpropoxy) improve thermal stability compared to smaller groups like methoxy .

Biological Activity

Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy-, also known by its CAS number 80843-59-0, is an organic compound that belongs to the class of aromatic ethers. This compound has garnered attention in biological research due to its potential applications as a probe in enzyme-substrate interactions and its involvement in various biochemical processes.

Chemical Structure and Properties

The molecular formula of this compound is C23H24O2, with a molecular weight of approximately 332.435 g/mol. Its structure features a benzene ring substituted with both a 2-methyl-2-phenylpropoxy group and a phenoxy group, which contributes to its unique chemical properties and biological activities.

The biological activity of Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy- is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's aromatic structure facilitates π-π interactions and hydrogen bonding, enhancing its binding affinity and specificity. Key pathways influenced by this compound may include:

- Signal Transduction : Modulating cellular signaling pathways.

- Metabolic Processes : Influencing the metabolism of other compounds.

- Enzyme Inhibition : Acting as an inhibitor for certain enzymes, potentially impacting various biological functions.

Enzyme Interaction Studies

In biological research, this compound serves as a valuable tool for studying enzyme-substrate interactions. It can be utilized to investigate the kinetics of enzyme activity and the effects of structural modifications on binding affinity.

Case Studies

- Tyrosinase Inhibition : A related study explored compounds similar to Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy-, focusing on their inhibitory effects on tyrosinase, an enzyme involved in melanin production. The study found that certain structural modifications could significantly enhance inhibitory potency, suggesting that similar modifications might be explored for our compound to assess its potential in cosmetic applications for skin lightening .

- Cytotoxicity Testing : Another investigation involved assessing the cytotoxic effects of related compounds on B16F10 melanoma cells. The results indicated varying degrees of cytotoxicity based on concentration and exposure time, highlighting the importance of structure–activity relationships in determining biological efficacy .

Comparative Analysis

A comparative analysis with similar compounds reveals that Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy- exhibits distinct properties due to the positioning of its substituents. This structural arrangement influences solubility, reactivity, and stability—key factors that determine its suitability for specialized applications.

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy- | C23H24O2 | 332.435 g/mol | Enzyme probe; potential inhibitor |

| Benzene, 1-(2,2-dimethylpropoxy)-4-phenoxy | C23H26O2 | 334.435 g/mol | Similar enzyme interactions |

| Benzene, 1-(2-methylpropoxy)-3-phenyloxy | C22H24O3 | 336.436 g/mol | Varying reactivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy-?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. Key intermediates include phenoxybenzyl derivatives and 2-methyl-2-phenylpropanol. Reaction optimization should focus on controlling steric hindrance from the bulky 2-methyl-2-phenylpropoxy group. Use anhydrous conditions and catalysts like AlCl₃ for Friedel-Crafts alkylation. Monitor purity via HPLC or GC-MS, referencing CAS 80854-08-6 for structural validation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenoxy vs. propoxy groups).

- X-ray crystallography : Use SHELX programs for structure refinement . For visualizing molecular geometry, employ ORTEP-3 to generate thermal ellipsoid plots .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₂₃H₂₃BrO₂) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow GHS guidelines for acute toxicity (oral, dermal) and eye/skin irritation. Use fume hoods, nitrile gloves, and sealed containers to minimize exposure. First-aid measures include immediate rinsing for eye/skin contact and medical evaluation for ingestion. Refer to SDS data for benzene derivatives, emphasizing respiratory protection and waste disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density and identify reactive sites. Compare HOMO-LUMO gaps with simpler benzene derivatives (e.g., toluene) to assess steric/electronic effects from the propoxy-phenoxy substituents. Validate predictions experimentally via nitration or halogenation reactions under controlled conditions .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

- Methodological Answer :

- In vitro : Use human cell lines (e.g., HepG2) to assess acute cytotoxicity (IC₅₀) and genotoxicity (Comet assay).

- In vivo : Rodent studies (OECD 451) to evaluate chronic exposure effects, including hematotoxicity and organ-specific damage. Cross-reference EPA/IARC guidelines for benzene-related carcinogenicity .

- Data reconciliation : Apply Bayesian statistical models to account for metabolic differences (e.g., cytochrome P450 activity) between test systems.

Q. How does the steric bulk of the 2-methyl-2-phenylpropoxy group influence supramolecular interactions?

- Methodological Answer : Analyze crystal packing via Mercury software to identify non-covalent interactions (e.g., π-π stacking, van der Waals). Compare with analogs lacking the methyl-phenyl group. Use DSC/TGA to study thermal stability changes due to steric hindrance .

Q. What experimental approaches validate the environmental persistence of this compound?

- Methodological Answer :

- Hydrolysis studies : Monitor degradation at varying pH levels (EPA 1615).

- Photolysis : Expose to UV light (λ = 254 nm) and track half-life via LC-MS.

- Ecotoxicity : Algal growth inhibition tests (OECD 201) and Daphnia magna assays (OECD 202) to assess aquatic toxicity .

Data Analysis & Contradiction Resolution

Q. How to address discrepancies in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Reproducibility checks : Standardize solvent purity, catalyst loading, and reaction time.

- DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., temperature, reagent stoichiometry).

- Cross-lab validation : Collaborate via platforms like PubChem to share protocols and raw data .

Q. What mechanisms explain unexpected byproducts in its synthesis?

- Methodological Answer :

- Mechanistic probes : Isotope labeling (e.g., D₂O quenching) to trace intermediates.

- LC-MS/MS : Identify side products (e.g., dimerization or oxidation artifacts).

- Computational modeling : Simulate reaction pathways to pinpoint competing mechanisms (e.g., SN1 vs. SN2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.